2-(3,4-Difluorobenzoyl)thiobenzaldehyde
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Overview
Description
2-(3,4-Difluorobenzoyl)thiobenzaldehyde is an organic compound that features both fluorinated aromatic rings and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorobenzoyl)thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and thiobenzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of thiobenzaldehyde in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar steps with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3,4-Difluorobenzoyl)thiobenzoic acid.
Reduction: 2-(3,4-Difluorobenzoyl)thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-Difluorobenzoyl)thiobenzaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Fluorine atoms can significantly alter the biological activity of molecules, making this compound useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the synthesis of potential therapeutic agents. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are desirable properties in drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the presence of fluorine atoms can enhance properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2-(3,4-Difluorobenzoyl)thiobenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The fluorine atoms can influence the binding affinity and selectivity of the compound for its target, while the thiobenzaldehyde moiety can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzaldehyde: Lacks the thiobenzaldehyde moiety, making it less versatile in certain synthetic applications.
2-(3,4-Difluorobenzoyl)benzaldehyde: Similar structure but without the sulfur atom, which can affect its reactivity and applications.
2-(3,4-Difluorobenzoyl)thiophenol: Contains a thiophenol group instead of an aldehyde, leading to different chemical properties and uses.
Uniqueness
2-(3,4-Difluorobenzoyl)thiobenzaldehyde is unique due to the combination of fluorinated aromatic rings and a thiobenzaldehyde moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H8F2OS |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(3,4-difluorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H8F2OS/c15-12-6-5-9(7-13(12)16)14(17)11-4-2-1-3-10(11)8-18/h1-8H |
InChI Key |
LODSIDGQMDSKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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